2-Cyano-2-[(e)-phenyldiazenyl]acetamide
Overview
Description
2-Cyano-2-[(e)-phenyldiazenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and a phenyldiazenyl group (-N=N-Ph) attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(e)-phenyldiazenyl]acetamide typically involves the reaction of cyanoacetamide with an appropriate diazonium salt. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with cyanoacetamide in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[(e)-phenyldiazenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction Reactions: The phenyldiazenyl group can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a metal catalyst.
Major Products Formed
- Substituted cyanoacetamides
- Heterocyclic compounds
- Amine derivatives
Scientific Research Applications
2-Cyano-2-[(e)-phenyldiazenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(e)-phenyldiazenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenyldiazenyl group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoacetamide
- N-Methyl-N-(methylcarbamoyl)cyanoacetamide
- 2-Cyano-N-acetamide
Uniqueness
2-Cyano-2-[(e)-phenyldiazenyl]acetamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-cyano-2-phenyldiazenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,8H,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCMBSPLLVBGBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292340 | |
Record name | 2-cyano-2-[(e)-phenyldiazenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-37-3 | |
Record name | 2-Cyano-2-(2-phenyldiazenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4090-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC81851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-2-[(e)-phenyldiazenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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